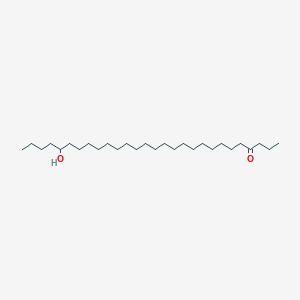
24-Hydroxyoctacosan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Hydroxyoctacosan-4-one is a long-chain fatty alcohol derivative with a hydroxyl group at the 24th carbon and a ketone group at the 4th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxyoctacosan-4-one typically involves the oxidation of octacosanol The process begins with the selective oxidation of the primary alcohol group at the 24th carbon to form a hydroxyl groupCommon reagents used in these reactions include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve selective oxidation. Enzymatic methods using alcohol dehydrogenases or oxidases can provide a more environmentally friendly and efficient approach compared to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions: 24-Hydroxyoctacosan-4-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carboxyl group.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 24-Carboxyoctacosan-4-one.
Reduction: 24-Hydroxyoctacosan-4-ol.
Substitution: 24-Chlorooctacosan-4-one.
Scientific Research Applications
24-Hydroxyoctacosan-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 24-Hydroxyoctacosan-4-one involves its interaction with cell membranes. The hydroxyl and ketone groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Octacosanol: A long-chain fatty alcohol with similar structural properties but lacking the ketone group.
24-Hydroxycholesterol: A sterol with a hydroxyl group at the 24th carbon, similar in its hydroxylation pattern but differing in its sterol backbone.
Uniqueness: 24-Hydroxyoctacosan-4-one is unique due to the presence of both a hydroxyl group and a ketone group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
113578-15-7 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
24-hydroxyoctacosan-4-one |
InChI |
InChI=1S/C28H56O2/c1-3-5-24-28(30)26-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-25-27(29)23-4-2/h28,30H,3-26H2,1-2H3 |
InChI Key |
MTVMCAVIRSCQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCCCCCCCCCCCCC(=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















